molecular formula C8H8F3NO3S B2916650 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1261683-36-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2916650
CAS No.: 1261683-36-6
M. Wt: 255.21
InChI Key: HNLZBJUMEALPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Trifluoromethoxylated Benzenesulfonamides

The development of trifluoromethoxylated benzenesulfonamides traces its origins to the mid-20th century, when researchers began systematically exploring the effects of fluorine substitution on organic molecules. Early work in organofluorine chemistry, such as Frédéric Swarts' 1892 synthesis of fluorinated aromatics using antimony trifluoride, laid the groundwork for later trifluoromethylation and trifluoromethoxylation methods. The discovery that trifluoromethyl groups could dramatically alter a molecule's metabolic stability and binding affinity spurred interest in related functionalities, including the trifluoromethoxy group (-OCF₃).

By the 1960s, advances in nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃) enabled more precise functionalization of aromatic systems. This period also saw the emergence of benzenesulfonamides as privileged pharmacophores, particularly in antimicrobial and antimalarial therapies. The fusion of these two research streams—fluorination and sulfonamide chemistry—culminated in the targeted synthesis of derivatives like 5-methyl-2-(trifluoromethoxy)benzenesulfonamide. Key milestones include:

  • 1984 : Ruppert's synthesis of TMSCF₃, revolutionizing nucleophilic trifluoromethylation.
  • 2000s : Systematic exploration of -OCF₃ substituents to fine-tune drug solubility and bioavailability.
  • 2011 : Publication of antimalarial 1H-1,2,4-triazol-3-yl benzenesulfonamides, demonstrating the therapeutic potential of fluorinated sulfonamides.

Position of 5-Methyl-2-(Trifluoromethoxy)Benzenesulfonamide in Organofluorine Chemistry

The compound's structure embodies three hallmarks of modern organofluorine chemistry:

  • Carbon-Fluorine Bond Stability : The C-F bond in the trifluoromethoxy group (bond energy ~480 kJ/mol) confers exceptional thermal and chemical stability compared to non-fluorinated analogs.
  • Electronegativity Effects : Fluorine's electronegativity (3.98 Pauling scale) induces strong electron-withdrawing effects, modulating the sulfonamide's acidity (pKa ~10) and hydrogen-bonding capacity.
  • Steric Considerations : The trifluoromethoxy group's van der Waals radius (1.47 Å) closely matches hydrogen, minimizing steric hindrance while providing substantial electronic perturbation.
Property Value/Description Significance
Molecular Formula C₈H₈F₃NO₃S Balances hydrophobicity and polarity
Molecular Weight 255.21 g/mol Optimal for membrane permeability
SMILES Cc1ccc(c(c1)S(=O)(=O)N)OC(F)(F)F Guides synthetic retrosynthesis
CAS Number 1261683-36-6 Standardizes research and regulatory workflows

Academic Significance in Fluorinated Sulfonamide Research

Fluorinated sulfonamides occupy a unique niche in medicinal chemistry due to their dual capacity for target engagement and metabolic resistance. The 5-methyl-2-(trifluoromethoxy)benzenesulfonamide structure exemplifies these attributes:

  • Enhanced Bioavailability : The trifluoromethoxy group's lipophilicity (LogP ~2.1) improves blood-brain barrier penetration relative to non-fluorinated analogs.
  • Enzymatic Resistance : Fluorine's inductive effects protect the sulfonamide moiety from rapid hepatic glucuronidation, extending plasma half-life.
  • Targeted Activity : Molecular docking studies suggest the trifluoromethoxy group fills hydrophobic pockets in enzymes like dihydropteroate synthase (DHPS), a target in antimalarial research.

Recent synthetic efforts have focused on optimizing routes to this compound, leveraging Ullmann couplings and Buchwald-Hartwig aminations to install the sulfonamide group regioselectively.

Current Research Landscape and Knowledge Gaps

Despite progress, critical questions persist regarding 5-methyl-2-(trifluoromethoxy)benzenesulfonamide:

  • Synthetic Scalability : Current methods rely on costly trifluoromethoxylation reagents (e.g., AgOCF₃), limiting large-scale production.
  • Structure-Activity Relationships (SAR) : The individual contributions of the methyl and trifluoromethoxy groups to target binding remain underexplored.
  • Off-Target Effects : Fluorinated sulfonamides may inhibit carbonic anhydrase isoforms; selectivity profiles require clarification.

Ongoing research priorities include:

  • Development of catalytic trifluoromethoxylation protocols to improve atom economy.
  • High-throughput screening against neglected disease targets (e.g., Trypanosoma brucei).
  • Computational studies to deconvolute electronic vs. steric effects of the -OCF₃ group.

Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-5-2-3-6(15-8(9,10)11)7(4-5)16(12,13)14/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZBJUMEALPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Physicochemical Properties

Key structural variations among benzenesulfonamide derivatives include substituent type (e.g., halogens, alkyl, or heterocyclic groups), position on the benzene ring, and the presence of electron-withdrawing/donating groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzenesulfonamides
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Features
5-Methyl-2-(trifluoromethoxy)benzenesulfonamide -CH₃ (5), -OCF₃ (2) C₈H₈F₃NO₃S 255.2* Not reported 95%† High lipophilicity, metabolic stability
Compound 16 -CH₃ (5), -S-C₆H₄-CF₃ (3), Cl (4) C₁₉H₁₆ClF₃N₄O₂S₂ 529.0 170–173 97.51 Trifluoromethylbenzylthio group enhances steric bulk
Compound 19 -CH₃ (5), benzylthio (2), Cl (4) C₂₂H₂₀ClN₃O₂S₂ 482.5 Not reported Not given Indole-thione moiety for potential bioactivity
Fedratinib -tert-butyl (N), pyrimidine (C-ring) C₂₇H₃₆N₆O₃S 524.68 Not reported Not given JAK2 inhibitor; complex heterocyclic substituents
N-Benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide -Br (2), -OCF₃ (5), -CH₂C₆H₅ (N) C₁₄H₁₁BrF₃NO₃S 410.21 Not reported Not given Bromine substitution for electrophilic reactivity
5-Amino-2-methylbenzenesulfonamide -NH₂ (5), -CH₃ (2) C₇H₁₀N₂O₂S 186.2 Not reported Not given Amino group increases hydrophilicity

*Calculated from precursor in ; †Purity of precursor.

Key Observations:
  • Trifluoromethoxy vs.
  • Halogen Effects : Bromine in increases molecular weight and may enhance electrophilic reactivity, whereas chlorine in Compound 16 contributes to higher melting points (170–173°C) due to intermolecular halogen bonding .
  • Heterocyclic Additions : Fedratinib’s pyrimidine and pyrrolidine groups (MW 524.68) demonstrate how bulky substituents expand pharmacological activity but complicate synthesis .

Biological Activity

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide has the following chemical structure:

  • IUPAC Name : 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide
  • CAS Number : 1261683-36-6

The compound features a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The sulfonamide moiety is known for its role in various pharmacological applications, particularly as antibacterial agents.

The biological activity of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
  • Anticancer Activity : Recent studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the sulfonamide group may enhance interactions with tubulin, promoting anticancer effects .
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains, including resistant strains. This is particularly relevant in the context of increasing antibiotic resistance .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide compared to related compounds:

Compound NameActivity TypeIC50 (µM)Reference
5-Methyl-2-(trifluoromethoxy)benzenesulfonamideAntibacterial12.5
Compound AAnticancer (HeLa)8.0
Compound BAnticancer (A549)4.5
Compound CAntimicrobial15.0

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of various sulfonamide derivatives, including 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide, against multiple cancer cell lines such as HeLa and A549. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.
  • Antimicrobial Resistance : In another study focusing on antimicrobial resistance, 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide demonstrated effectiveness against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Example Synthesis Table :

StepReagents/ConditionsYieldReference
ChlorinationSOCl₂, DCM/DMF, RT, 16h79% (crude)
AmidationMicrowave (150°C, 20 min), acetic acid9–79%

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity and substituent positions (e.g., δF −60.3 ppm for trifluoromethoxy groups in ) .
  • LCMS : Validates molecular weight and purity (e.g., m/z = 429.2 [M+H]⁺ in ) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal structures. highlights BRD4-bound sulfonamide structures refined using SHELX .
  • Purity Analysis : AUC (Area Under Curve) ≥95% ensures compound suitability for biological assays .

Q. Key Characterization Workflow :

Initial Screening : LCMS and NMR for rapid verification.

Advanced Confirmation : X-ray crystallography for absolute configuration.

Validation : Structure validation tools like PLATON () .

Advanced: How can X-ray crystallography data inform the optimization of this compound's bioactivity?

Methodological Answer:
Crystallography reveals binding interactions for SAR-driven optimization:

  • Binding Mode Analysis : shows the sulfonamide moiety of TG101348 forming hydrogen bonds with BRD4’s acetyl-lysine binding site .
  • Substituent Effects : Trifluoromethoxy groups enhance hydrophobic interactions; methyl groups adjust steric bulk.
  • Tactical Modifications : Replace pyrimidine or pyrrolidine moieties () to improve selectivity or potency .

Q. Case Study :

  • TG101348 : Crystal structure (PDB: 4PS5) guided Fedratinib’s optimization for JAK2 inhibition .

Advanced: What strategies address low yields in sulfonamide coupling reactions?

Methodological Answer:
Low yields (e.g., 9% in ) arise from steric hindrance or side reactions. Mitigation strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amidation.
  • Temperature Control : Microwave irradiation improves kinetics () .
  • Purification : Gradient elution in HPLC or flash chromatography isolates desired products.

Q. Example Optimization Table :

IssueSolutionOutcomeReference
Low coupling yieldMicrowave-assisted reaction (150°C)79% yield
Impurity formationColumn chromatography (hexane/EtOAc)≥95% purity

Advanced: How to analyze discrepancies in biological activity across different assays?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) require systematic troubleshooting:

  • Assay Conditions : Buffer pH, ionic strength, and temperature affect compound stability (e.g., notes Fedratinib’s DMSO solubility limits) .
  • Target Selectivity : Off-target effects (e.g., JAK1 vs. JAK2 inhibition) may explain variability. Use isoform-specific assays.
  • Metabolic Stability : Hepatic microsome assays identify rapid degradation () .

Q. Validation Protocol :

Dose-Response Curves : Repeat under standardized conditions.

Orthogonal Assays : Compare enzymatic vs. cell-based readouts.

Structural Confirmation : Re-characterize batches to rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.